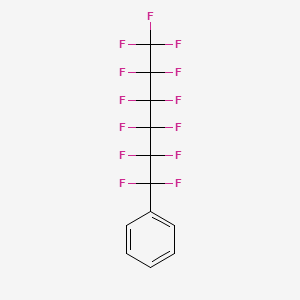

(Perfluorohexyl)benzene

Description

The exact mass of the compound (Perfluorohexyl)benzene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality (Perfluorohexyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Perfluorohexyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F13/c13-7(14,6-4-2-1-3-5-6)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMCLELUDINUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512034 | |

| Record name | (Tridecafluorohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65440-93-9 | |

| Record name | (Tridecafluorohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of (Perfluorohexyl)benzene

This technical guide details the physicochemical properties, synthesis, and applications of (Perfluorohexyl)benzene , a critical "amphiphilic" motif in fluorous chemistry.

CAS: 65440-93-9 | Molecular Formula: C₁₂H₅F₁₃

Part 1: Executive Summary

(Perfluorohexyl)benzene represents a fundamental "hybrid" architecture in organofluorine chemistry. Comprising a lipophilic aromatic ring (

Unlike perfluorocarbons (e.g., perfluorohexane) which are immiscible with most organics, and aromatics (e.g., benzene) which are immiscible with fluorous solvents, (Perfluorohexyl)benzene exhibits thermomorphic behavior . It acts as a "solubility switch," bridging the gap between the organic and fluorous phases. This property is exploited in "light fluorous" synthesis, where the fluorine content is tuned to allow separation via solid-phase extraction (F-SPE) rather than liquid-liquid extraction.

Part 2: Physicochemical Core

The following data aggregates experimental ranges and validated predictive models for CAS 65440-93-9.[1]

Table 1: Physical Properties[2]

| Property | Value / Range | Context |

| Molecular Weight | 396.15 g/mol | Significant mass increase vs. Benzene (78.11 g/mol ) |

| Boiling Point | 175 – 180 °C | High BP due to molecular weight, despite weak van der Waals forces in the fluorous tail. |

| Density | 1.52 – 1.55 g/cm³ | Significantly denser than water (~1.0) and benzene (0.87).[2] |

| Refractive Index ( | ~1.33 – 1.35 | Low index characteristic of highly fluorinated compounds. |

| Appearance | Colorless Liquid | Clear, distinct from the yellowing seen in iodinated precursors. |

| Solubility (Water) | Negligible | Hydrophobic and Lipophobic (to a degree). |

| Solubility (Organic) | High | Miscible with THF, CH₂Cl₂, Toluene. |

| Solubility (Fluorous) | High | Miscible with Perfluorohexane (FC-72), PFMCH. |

Table 2: Fluorous Partition Coefficients ( )[4]

The partition coefficient (

| Solute Structure | Partition System (Fluorous / Organic) | Partition Ratio ( | Interpretation |

| PFMCH / Toluene | ~ 77 : 23 | "Heavy" Fluorous (Preferential Fluorous Phase) | |

| PFMCH / Toluene | ~ 50 : 50 | "Light" Fluorous (Amphiphilic) | |

| PFMCH / Toluene | ~ 6 : 94 | Organic Phase Dominant |

> Scientist's Note: The roughly 50:50 partition coefficient of (Perfluorohexyl)benzene makes it poor for liquid-liquid extraction (where you want >95% partitioning) but ideal for Fluorous Solid Phase Extraction (F-SPE). It binds to fluorous silica but can be washed off with mild organic solvents.

Part 3: Molecular Architecture & The "Fluorine Effect"

To understand the utility of this molecule, one must visualize the competing electronic forces. The perfluoroalkyl chain is electron-withdrawing (inductive effect,

Figure 1: Structural-Property relationships. The perfluoroalkyl tail dictates the density and surface tension, while the benzene ring provides a handle for standard organic reactivity.

Part 4: Synthesis Protocol (Copper-Mediated Cross-Coupling)

The most reliable synthesis avoids the use of unstable perfluoro-organometallics (like

Reagents:

-

Substrate: Iodobenzene (

) [1.0 equiv] -

Fluorous Source: Perfluorohexyl Iodide (

) [1.1 – 1.2 equiv] -

Catalyst/Mediator: Copper Bronze (Activated) [2.5 – 3.0 equiv]

-

Solvent: DMSO (Anhydrous) or DMF.

Step-by-Step Methodology:

-

Activation: Wash Copper bronze with 2% iodine in acetone (to remove oxides), followed by an acetone/HCl wash, then dry under vacuum. Critical: The surface area and oxide-free state of Cu drive the reaction rate.

-

Assembly: In a flame-dried round-bottom flask equipped with a condenser and

inlet, charge the activated Copper and anhydrous DMSO. -

Addition: Add Iodobenzene and Perfluorohexyl Iodide.

-

Reaction: Heat the mixture to 110°C – 120°C for 12–24 hours.

-

Mechanism:[3] The reaction proceeds via the formation of a transient

or

-

-

Workup:

-

Cool to room temperature.[4]

-

Dilute with Diethyl Ether (

). -

Filter through a pad of Celite to remove Copper salts.

-

Wash the filtrate with water (3x) to remove DMSO.

-

-

Purification: Distillation is preferred over chromatography due to the product's volatility and lack of polar functional groups. Collect the fraction boiling at ~175–180°C.

Part 5: Fluorous Biphasic Catalysis (The Miscibility Switch)

(Perfluorohexyl)benzene is a model for understanding the Thermomorphic Miscibility Switch . In a catalytic system, you want the catalyst to be soluble during the reaction (high T) but separable after the reaction (low T).

Figure 2: The Thermomorphic Switch. (Perfluorohexyl)benzene facilitates this transition, often acting as the carrier solvent or the tag on the catalyst.

Part 6: Safety & Handling (PFAS Considerations)

While (Perfluorohexyl)benzene is chemically stable, it falls under the umbrella of PFAS (Per- and Polyfluoroalkyl Substances) .

-

Persistence: The

bond is one of the strongest in organic chemistry (~485 kJ/mol). This molecule does not readily biodegrade.[5][6] -

Toxicity vs. Benzene: Unlike Benzene (a known carcinogen), the perfluorohexyl tail significantly lowers vapor pressure, reducing inhalation risks. However, the metabolic stability raises concerns about bioaccumulation.

-

Disposal: DO NOT dispose of in standard organic waste streams. It requires high-temperature incineration (>1100°C) to mineralize the fluorine content.

References

-

Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron. Link

-

Horváth, I., & Rábai, J. (1994). Facile Catalyst Separation Without Water: Fluorous Biphasic Catalysis. Science. Link

-

McLoughlin, V. C. R., & Thrower, J. (1969). A route to fluoroalkyl-substituted aromatic compounds involving fluoroalkylcopper intermediates. Tetrahedron. Link

-

ChemicalBook. (2024). (Perfluorohexyl)benzene Product Properties and CAS 65440-93-9 Data. Link

-

Curran, D. P. (1998). Strategy-Level Separations in Organic Synthesis: From Planning to Practice. Angewandte Chemie International Edition. Link

Sources

The Perfluorohexyl Moiety: Electronic Modulation and Fluorous Phase Tactics in Arene Functionalization

Topic: Reactivity of the perfluorohexyl group on a benzene ring Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.

Executive Summary & Strategic Value

In modern drug discovery and materials science, the perfluorohexyl group (

This guide dissects the reactivity profile of (perfluorohexyl)benzene, providing validated protocols for its synthesis and downstream functionalization.

Physicochemical Profile: The "Fluorous Ponytail"

To predict reactivity, one must quantify the electronic and steric burden this group places on the aromatic system.

Electronic Effects (Hammett Parameters)

The

-

Deactivation: The ring is significantly deactivated toward Electrophilic Aromatic Substitution (EAS).[1][2]

-

Activation: The ring is activated toward Nucleophilic Aromatic Substitution (

) and metal-mediated C-H activation at sterically accessible positions.

Steric & Lipophilic Impact

The rigid, helical twist of the perfluorocarbon chain creates a "cylindrical" steric exclusion zone, far larger than a hydrocarbon hexyl chain.

Table 1: Comparative Physicochemical Metrics

| Substituent | Hammett | Electronic Mode | Metabolic Stability | |

| 0.00 | Reference | 0.0 | Low (Oxidation prone) | |

| -0.17 | Donor (+I) | +0.5 | Low (Benzylic oxidation) | |

| +0.54 | Acceptor (-I) | +1.2 | High | |

| +0.52 - 0.56 | Strong Acceptor (-I) | +2.8 - 3.2 | Extreme (Chemically Inert) |

Analyst Note: The slight decrease in

forcompared to is due to the decay of the inductive effect over distance, but the sheer volume of fluorine atoms maintains a high global electron-withdrawing character.

Visualizing the Electronic Landscape

The following diagram illustrates the conflicting forces: the inductive withdrawal deactivating the ring, and the steric bulk directing incoming reagents.[1]

Figure 1: The

Synthesis: Installing the Perfluorohexyl Group

Direct perfluoroalkylation is challenging due to the high instability of perfluoroalkyl metal intermediates. The standard Grignard approach fails. The industry-standard protocol utilizes copper-mediated cross-coupling (McLoughlin-Thrower modification).

Validated Protocol: Copper-Mediated Perfluoroalkylation

Reaction:

Reagents:

-

Perfluorohexyl iodide (

) [1.2 - 1.5 equiv] -

Copper Powder (Activated) [2.0 - 3.0 equiv]

-

Solvent: Anhydrous DMSO or DMF (Critical for stabilizing the Cu-intermediate).

Step-by-Step Workflow:

-

Activation: Wash Copper powder with dilute HCl, then acetone, and dry under vacuum to remove surface oxides. This is critical for initiation.

-

Mixing: In a flame-dried Schlenk flask, combine Aryl Iodide, Activated Cu, and

in anhydrous DMSO. -

Thermal Initiation: Heat to 110–130°C for 12–24 hours. The solution usually turns dark/brown.

-

Workup (The Fluorous Challenge):

-

Standard: Dilute with water, extract with diethyl ether.

-

Fluorous Optimization: If the product is highly fluorinated, standard organic solvents may struggle. Use Benzotrifluoride (BTF) as the extraction solvent.

-

-

Purification: Silica gel chromatography (hexane/EtOAc).

Figure 2: The Copper-mediated radical mechanism requires polar aprotic solvents to stabilize the transient Cu-species.

Reactivity Guide: Functionalizing the Ring

Once the

Electrophilic Aromatic Substitution (EAS)

Status: Highly Disfavored. The ring is electron-deficient. Friedel-Crafts alkylation/acylation will fail completely.

- at high temp). Directs meta due to electronic deactivation, though steric bulk also discourages ortho.

-

Nitration: Requires fuming

and heat. Dangerous due to potential degradation of the

Nucleophilic Aromatic Substitution ( )

Status: Activated (Excellent Strategy).

If you have a leaving group (Halogen, Nitro) located para or ortho to the

-

Mechanism: The strong -I effect stabilizes the anionic Meisenheimer intermediate.

-

Regioselectivity: Substitution occurs preferentially para to the

group to maximize distance from the fluorous tail while benefiting from its electronic withdrawal.

C-H Activation (Iridium Catalyzed)

Status: Highly Effective.

Modern Ir-catalyzed borylation (using

-

Regiochemistry: The steric bulk of

forces the catalyst to the meta or para position. -

Acidity: The electron-withdrawing nature acidifies the ring protons, facilitating the C-H insertion step.

Advanced Separation: Fluorous Solid Phase Extraction (F-SPE)

One of the distinct advantages of the

Protocol for F-SPE Purification:

-

Load: Dissolve crude mixture (containing non-fluorous impurities) in a minimum amount of DMF. Load onto a Fluorous Silica cartridge (e.g., FluoroFlash®).

-

Fluorophobic Wash: Elute with 80:20 MeOH:H2O.

-

Result: Non-fluorous organic impurities and salts wash off. The product (

) sticks to the fluorous silica.

-

-

Fluorophilic Elution: Switch solvent to 100% MeOH or Acetone.

-

Result: Pure product elutes.

-

References

-

Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev. 1991, 91, 165–195. Link

-

McLoughlin, V. C. R., & Thrower, J. "A route to fluoroalkyl-substituted aromatic compounds involving fluoroalkylcopper intermediates." Tetrahedron 1969, 25, 5921. Link

-

Curran, D. P. "Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organometallic Chemistry." J. Org. Chem. 1997, 62, 6714. Link

- Cremlyn, R. J. "Chlorosulfonation of Perfluoroalkylbenzenes." Journal of Fluorine Chemistry, 1980.

-

Furuya, T., et al. "Copper-Mediated Trifluoromethylation of Aryl Iodides." J. Am. Chem. Soc.[4] 2011.[1][3][4] (Modern adaptation of the coupling protocol). Link

Sources

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. A Broadly Applicable Copper Reagent for Trifluoromethylations and Perfluoroalkylations of Aryl Iodides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Electrophilic aromatic substitution of (Perfluorohexyl)benzene

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of (Perfluorohexyl)benzene

Abstract

(Perfluorohexyl)benzene (C₆H₅C₆F₁₃) stands as a molecule of significant interest in materials science and medicinal chemistry, primarily due to the unique properties imparted by the heavily fluorinated alkyl chain. However, the very nature of the perfluorohexyl substituent presents a formidable challenge to synthetic chemists. Its profound electron-withdrawing character severely deactivates the aromatic ring, rendering classical electrophilic aromatic substitution (EAS) reactions difficult. This guide provides a comprehensive technical overview of the core principles governing the EAS of (perfluorohexyl)benzene, offering field-proven insights into its reactivity, regioselectivity, and the practical execution of key transformations. It is intended for researchers, chemists, and drug development professionals seeking to functionalize this challenging scaffold.

The Electronic Landscape of (Perfluorohexyl)benzene

The synthetic utility of an aromatic compound is fundamentally dictated by the electron density of its π-system. The substituent's ability to donate or withdraw electron density governs both the rate of reaction and the position of electrophilic attack.[1]

The Perfluorohexyl Group: A Potent Deactivating Moiety

The perfluorohexyl (C₆F₁₃) group is one of the most powerful electron-withdrawing groups encountered in organic synthesis. Its effect stems almost exclusively from the strong negative inductive effect (-I) of the thirteen highly electronegative fluorine atoms.[2] This effect propagates through the sigma bonds, pulling electron density away from the benzene ring.

Unlike substituents with available lone pairs (e.g., halogens, methoxy groups), the perfluorohexyl group cannot donate electron density back into the ring via resonance (+M effect).[3][4] This combination of a potent inductive withdrawal without any resonance donation makes the benzene ring exceptionally electron-poor, or "deactivated," towards attack by electrophiles.[5][6] Consequently, reactions that proceed readily with benzene require significantly harsher conditions for (perfluorohexyl)benzene.[2]

| Substituent | Electronic Effect | Nature | Impact on EAS Reactivity |

| -OH | -I, +M (strong) | Activating | Strongly Increases Rate |

| -CH₃ | +I (weak) | Activating | Moderately Increases Rate |

| -H | (Reference) | Neutral | Baseline |

| -Cl | -I (strong), +M (weak) | Deactivating | Decreases Rate |

| -NO₂ | -I, -M | Deactivating | Strongly Decreases Rate |

| -C₆F₁₃ | -I (very strong) | Deactivating | Very Strongly Decreases Rate |

Regioselectivity: A Case for meta-Direction

The strong deactivation of the ring by the C₆F₁₃ group also dictates the position of substitution. All deactivating groups that operate primarily through an inductive effect are meta-directors.[2][3][7] This can be understood by examining the stability of the cationic intermediate, known as the Wheland or arenium ion, that forms during the rate-determining step of the EAS mechanism.[1][7]

An electrophile can attack the ortho, para, or meta position.

-

Attack at the ortho or para position: One of the resonance structures of the resulting arenium ion places the positive charge on the carbon atom directly bonded to the electron-withdrawing C₆F₁₃ group. This is an extremely unfavorable and highly destabilized arrangement.

-

Attack at the meta position: The positive charge in the arenium ion is distributed across three other carbons in the ring, but never on the carbon bearing the C₆F₁₃ substituent. While this intermediate is still destabilized relative to the arenium ion of benzene, it is the "least bad" option.

Therefore, the electrophile is directed to the meta position not because that position is activated, but because the ortho and para positions are even more strongly deactivated.[3][8]

Figure 2. General experimental workflow for the nitration of (perfluorohexyl)benzene.

Step-by-Step Methodology:

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (98%, 25 mL). Cool the flask in an ice/water bath to 0-5 °C.

-

Formation of Nitrating Agent: Slowly add concentrated nitric acid (70%, 10 mL) dropwise to the cooled sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled, add (perfluorohexyl)benzene (5.0 g) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture in a water bath to 55-60 °C for 2-3 hours. [9]Monitor the reaction progress by TLC or GC-MS.

-

Quenching: After the reaction is complete, cool the flask back to room temperature and then carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Workup: Transfer the resulting slurry to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with cold water (2 x 50 mL), 5% sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(perfluorohexyl)-3-nitrobenzene.

Halogenation

Direct halogenation of a deactivated ring requires a Lewis acid catalyst to polarize the halogen molecule, making it a more potent electrophile. [10][11][12] Causality Behind Experimental Choices:

-

Catalyst: A Lewis acid like FeBr₃ or AlCl₃ coordinates to one of the halogen atoms, creating a strong dipole (e.g., Br-Brδ⁺---FeBr₃δ⁻). This polarization makes the terminal halogen atom sufficiently electrophilic to be attacked by the electron-poor aromatic ring. [12]* Solvent: A non-coordinating solvent like dichloromethane or carbon tetrachloride is typically used.

Protocol Example: Synthesis of 1-Bromo-3-(perfluorohexyl)benzene

-

Setup: To a flame-dried flask under a nitrogen atmosphere, add (perfluorohexyl)benzene (5.0 g) and anhydrous iron(III) bromide (FeBr₃, 0.5 g).

-

Reagent Addition: Add bromine (Br₂, 2.5 mL) dropwise at room temperature. The mixture will begin to evolve HBr gas (Note: use a scrubber).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) if the rate is slow.

-

Quenching: Cool the reaction and quench by carefully adding an aqueous solution of sodium bisulfite to destroy excess bromine.

-

Workup and Purification: Perform an extractive workup with a suitable organic solvent, followed by washing, drying, and purification by column chromatography or distillation as described in the nitration protocol.

Friedel-Crafts Reactions: A Case of Failure

The Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds on aromatic rings. [13]However, these reactions generally fail on strongly deactivated substrates like (perfluorohexyl)benzene. [14][15][16] Mechanistic Rationale for Failure:

-

Insufficient Nucleophilicity: The primary reason for failure is that the (perfluorohexyl)benzene ring is simply too electron-poor to attack the carbocation (in alkylation) or acylium ion (in acylation) intermediate generated by the Lewis acid catalyst. [16]The activation energy for this step is prohibitively high.

-

Catalyst Deactivation: In some cases, the Lewis acid can coordinate with the electron-withdrawing substituent, further deactivating the ring and poisoning the catalyst. While less of a concern for the perfluoroalkyl group compared to an amino group, it contributes to the overall lack of reactivity. [15] Therefore, alternative strategies, such as cross-coupling reactions on a pre-functionalized (e.g., brominated) (perfluorohexyl)benzene, are required to install alkyl or acyl groups.

Safety Considerations

The protocols described involve highly corrosive and hazardous materials.

-

Acids: Concentrated nitric acid, sulfuric acid, and oleum are extremely corrosive and are strong oxidizing agents. Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Halogens: Bromine is toxic, volatile, and causes severe burns. Handle only in a well-ventilated fume hood.

-

Quenching: The quenching of strong acid mixtures is highly exothermic. Always add the acid mixture to ice slowly and with vigorous stirring to dissipate heat effectively.

Conclusion

The electrophilic aromatic substitution of (perfluorohexyl)benzene is a challenging but feasible endeavor for the synthetic chemist. The potent electron-withdrawing nature of the C₆F₁₃ group dictates both the slow reaction rate and the strict meta-regioselectivity of these transformations. Success hinges on the use of aggressive, forcing conditions, such as oleum-based nitrating mixtures and strong Lewis acid catalysis for halogenation. Conversely, classical Friedel-Crafts reactions are generally not viable. A thorough understanding of the electronic principles outlined in this guide is paramount for the rational design of synthetic routes to new and valuable fluorinated aromatic compounds.

References

- Loudon, G. M. (n.d.). Electrophilic Aromatic Substitution. Chapter 18.

-

Ashenhurst, J. (2018). Halogenation of Benzene via Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

-

Crash Course. (2021). Intro to Electrophilic Aromatic Substitution: Crash Course Organic Chemistry #37. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

-

Homework.Study.com. (n.d.). How is p-nitrobenzoic acid synthesized from benzene?. Available at: [Link]

-

Ashenhurst, J. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). The Halogenation of Benzene. Available at: [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

-

The Organic Chemistry Tutor. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. Available at: [Link]

- Sun, H. et al. (2022).

-

ResearchGate. (n.d.). Nitration of Deactivated Aromatic Compounds via Mechanochemical Reaction. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]

-

Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry. Available at: [Link]

-

FAO AGRIS. (n.d.). Nitration of deactivated aromatic compounds via mechanochemical reaction. Available at: [Link]

-

Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Available at: [Link]

-

DTIC. (2021). Mechanochemical Nitration of Organic Compounds. Available at: [Link]

-

Chemguide. (n.d.). The halogenation of benzene. Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

-

Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). Available at: [Link]

-

Leah4sci.com. (2020). Organic Chemistry - EAS Reactions of Substituted Benzenes. YouTube. Available at: [Link]

-

Stack Exchange. (2020). Why are Friedel Crafts reaction not possible for molecules less activated than benzene?. Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. (Perfluorohexyl)benzene | 65440-93-9 | Benchchem [benchchem.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. reddit.com [reddit.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Nucleophilic Aromatic Substitution of (Perfluorohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the nucleophilic aromatic substitution (SNAr) reactions of (perfluorohexyl)benzene. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this powerful transformation in their synthetic endeavors. We will delve into the core mechanistic principles, provide detailed experimental protocols, and explore the burgeoning applications of the resulting compounds, particularly within the realm of medicinal chemistry.

Introduction: The Unique Reactivity of (Perfluorohexyl)benzene

(Perfluorohexyl)benzene stands as a fascinating and increasingly important substrate in modern organic synthesis. The presence of the strongly electron-withdrawing perfluorohexyl (C₆F₁₃) group dramatically alters the electronic character of the benzene ring. While this deactivates the ring towards traditional electrophilic aromatic substitution (EAS), it powerfully activates it for nucleophilic aromatic substitution (SNAr).[1] This activation stems from the potent inductive effect of the perfluorohexyl chain, which renders the aromatic ring electrophilic and susceptible to attack by a wide range of nucleophiles.[1]

The strategic incorporation of perfluoroalkyl chains into organic molecules can profoundly influence their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[2] Consequently, SNAr reactions on (perfluorohexyl)benzene and related structures have emerged as a vital tool for the synthesis of novel compounds with potential applications in drug discovery and materials science.[2][3]

The Mechanism of Nucleophilic Aromatic Substitution on (Perfluorohexyl)benzene

The SNAr reaction of (perfluorohexyl)benzene proceeds through a well-established two-step addition-elimination mechanism.[1] Understanding this mechanism is paramount for predicting reactivity, controlling regioselectivity, and optimizing reaction conditions.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring. This attack occurs at a carbon atom bearing a leaving group (typically a hydrogen atom in the case of (perfluorohexyl)benzene, which is displaced in what is sometimes referred to as a "formally" SNAr reaction, or more commonly, a pre-installed leaving group like a halogen). This initial step is typically the rate-determining step of the reaction and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

The powerful inductive electron-withdrawing nature of the perfluorohexyl group is crucial at this stage. It not only enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack, but it also effectively stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of this step.[1]

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second, typically faster step, the aromaticity of the ring is restored through the elimination of the leaving group.

Caption: Generalized mechanism of the SNAr reaction on (perfluorohexyl)benzene.

Regioselectivity: The Directing Influence of the Perfluorohexyl Group

The perfluorohexyl group, being a strong electron-withdrawing group, directs incoming nucleophiles primarily to the para position of the benzene ring. This regioselectivity can be rationalized by examining the resonance structures of the Meisenheimer complex formed upon nucleophilic attack at the ortho, meta, and para positions.

Attack at the ortho and para positions allows for the delocalization of the negative charge onto the carbon atom bearing the perfluorohexyl group. While the perfluorohexyl group does not participate in resonance stabilization, its powerful inductive effect (-I) strongly stabilizes the adjacent negative charge. In contrast, attack at the meta position does not allow for this direct stabilization of the negative charge by the electron-withdrawing group. Consequently, the transition states leading to the ortho and para intermediates are lower in energy, making these pathways kinetically favored. Due to steric hindrance from the bulky perfluorohexyl group, the para product is often the major isomer formed.

Caption: Factors influencing the regioselectivity of SNAr on (perfluorohexyl)benzene.

Experimental Protocols: A Practical Guide

The successful execution of SNAr reactions on (perfluorohexyl)benzene hinges on the careful selection of nucleophiles, solvents, bases, and reaction temperatures. While specific conditions may vary depending on the nucleophile's reactivity, the following protocols provide a solid starting point for common transformations.

General Considerations

-

Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are typically employed to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

-

Bases: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). The choice of base depends on the pKa of the nucleophile.

-

Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-150 °C) to drive the reaction to completion, especially with less reactive nucleophiles.

Protocol 1: Synthesis of a Perfluorohexyl-Substituted Aryl Ether

This protocol describes a general procedure for the reaction of (perfluorohexyl)benzene with a phenolic nucleophile.

Materials:

-

(Perfluorohexyl)benzene

-

Substituted Phenol

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (perfluorohexyl)benzene (1.0 eq), the substituted phenol (1.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to (perfluorohexyl)benzene.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent in vacuo and purify the crude product by flash column chromatography on silica gel to afford the desired aryl ether.

Protocol 2: Synthesis of a Perfluorohexyl-Substituted Aryl Thioether

This protocol outlines a general method for the reaction with a thiol nucleophile.

Materials:

-

(Perfluorohexyl)benzene

-

Thiol

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Dimethylformamide (DMF), anhydrous

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Dichloromethane

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the thiol (1.1 eq) in anhydrous DMF to the suspension and stir for 30 minutes at 0 °C to form the thiolate.

-

Add a solution of (perfluorohexyl)benzene (1.0 eq) in anhydrous DMF to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent in vacuo and purify the residue by flash column chromatography on silica gel.

| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| O-Nucleophile | Phenol | K₂CO₃ | DMF | 100 | 75-90 |

| S-Nucleophile | Thiophenol | NaH | DMF | 25-50 | 80-95 |

| N-Nucleophile | Aniline | K₂CO₃ | NMP | 120 | 60-85 |

Table 1: Representative Reaction Conditions for SNAr on (Perfluorohexyl)benzene. Yields are approximate and can vary based on the specific substrates and reaction scale.

Synthesis of the Starting Material: (Perfluorohexyl)benzene

A reliable supply of the starting material is essential. (Perfluorohexyl)benzene can be synthesized through several methods, with one common approach being the copper-catalyzed cross-coupling of a perfluorohexyl halide with an arylboronic acid or a related organometallic reagent.

Caption: A common synthetic route to (perfluorohexyl)benzene.

Characterization of Substituted (Perfluorohexyl)benzene Derivatives

The unambiguous characterization of the products is a critical aspect of any synthetic workflow. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region will show characteristic splitting patterns indicative of the substitution pattern on the benzene ring. For a para-substituted product, two doublets would be expected.

-

¹⁹F NMR: This is a powerful tool for characterizing perfluoroalkylated compounds. The spectrum of the C₆F₁₃ chain will exhibit complex multiplets, and the chemical shifts can provide information about the electronic environment.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for aromatic C-H stretching (around 3100-3000 cm⁻¹) and C=C stretching (around 1600-1450 cm⁻¹) will be present.[4][5] Additionally, strong C-F stretching bands will be observed in the region of 1300-1100 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight of the product. The fragmentation pattern can also provide structural information, often showing characteristic losses of CF₂ units from the perfluorohexyl chain.[6]

Applications in Drug Discovery and Materials Science

The introduction of the perfluorohexyl group via SNAr can impart desirable properties to bioactive molecules and functional materials.

-

Medicinal Chemistry: The high lipophilicity of the perfluorohexyl chain can enhance membrane permeability and bioavailability of drug candidates.[2] Its metabolic stability can also prolong the in vivo half-life of a drug. The unique electronic properties of perfluoroalkylated arenes can also influence ligand-receptor binding interactions.[2][3]

-

Materials Science: Perfluoroalkylated aromatic compounds are utilized in the development of advanced materials such as liquid crystals, polymers with low surface energy, and hydrophobic coatings.

Conclusion

The nucleophilic aromatic substitution of (perfluorohexyl)benzene is a robust and versatile transformation that provides access to a wide array of valuable compounds. The strong electron-withdrawing nature of the perfluorohexyl group not only activates the benzene ring for SNAr but also directs the substitution with high regioselectivity. By understanding the underlying mechanism and employing the appropriate experimental conditions, researchers can effectively leverage this reaction to synthesize novel molecules with tailored properties for applications in drug discovery, materials science, and beyond.

References

-

Nucleophilic Aromatic Substitution and Benzyne | Organic Chemistry Lessons. YouTube. Published August 6, 2021. Accessed January 27, 2024. [Link]

-

Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. The Volatile Chemist. Published March 24, 2021. Accessed January 27, 2024. [Link]

- Prchalová E, Štěpánek O, Smrček S, Kotora M. Medicinal applications of perfluoroalkylated chain-containing compounds. Future Med Chem. 2014;6(10):1201-1229. doi:10.4155/fmc.14.53

-

Copper-Catalyzed Benzylic C–H Cross-Coupling Enabled by Redox Buffers: Expanding Synthetic Access to Three-Dimensional Chemical Space. ResearchGate. Accessed January 27, 2024. [Link]

-

This journal is © The Royal Society of Chemistry 2015. The Royal Society of Chemistry. Published 2015. Accessed January 27, 2024. [Link]

- A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. J Org Chem. 2022;87(15):10104-10113. doi:10.1021/acs.joc.2c01088

-

IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. Accessed January 27, 2024. [Link]

- Arsenault G, McAlees A, McCrindle R, Riddell N. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Commun Mass Spectrom. 2007;21(23):3803-3814. doi:10.1002/rcm.3274

- Sterically hindering the trajectory of nucleophilic attack towards p-benzynes by a properly oriented hydrogen atom: an approach to achieve regioselectivity. Org Biomol Chem. 2014;12(30):5696-5705. doi:10.1039/c4ob00845a

-

Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. ResearchGate. Accessed January 27, 2024. [Link]

-

Medicinal Applications of Perfluoroalkylated Chain-Containing Compounds. ResearchGate. Accessed January 27, 2024. [Link]

-

Copper-catalyzed perfluoroalkylation of propargyl gem-dichlorides. PubMed. Accessed January 27, 2024. [Link]

- FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. ACS Catal. 2023;13(15):10147-10156. doi:10.

-

Sodium benzenethiolate. PubChem. Accessed January 27, 2024. [Link]

-

IR Spectroscopy Tutorial: Aromatics. Michigan State University. Accessed January 27, 2024. [Link]

-

Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Published April 22, 2015. Accessed January 27, 2024. [Link]

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. Accessed January 27, 2024. [Link]

-

Copper-catalyzed perfluoroalkylation of propargyl gem-dichlorides. Royal Society of Chemistry. Accessed January 27, 2024. [Link]

-

15.7 Spectroscopy of Aromatic Compounds. In: Organic Chemistry. OpenStax; 2023. Accessed January 27, 2024. [Link]

- Perfluorocycloparaphenylenes. Nat Commun. 2022;13(1):3680. doi:10.1038/s41467-022-31411-x

-

Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. Accessed January 27, 2024. [Link]

-

introduction to regioselectivity in aromatic reactions. YouTube. Published January 3, 2019. Accessed January 27, 2024. [Link]

-

Practical synthesis of aromatic ethers by SNAr of fluorobenzenes with alkoxides. Sciencemadness.org. Accessed January 27, 2024. [Link]

- Alkyl Aryl Ether Bond Formation with PhenoFluor. J Am Chem Soc. 2015;137(30):9555-9558. doi:10.1021/jacs.5b06411

-

High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. Accessed January 27, 2024. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Accessed January 27, 2024. [Link]

-

Table of Characteristic IR Absorptions. University of California, Los Angeles. Accessed January 27, 2024. [Link]

-

15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Accessed January 27, 2024. [Link]

-

How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. Accessed January 27, 2024. [Link]

-

Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. Accessed January 27, 2024. [Link]

-

Novel and efficient synthesis of perfluoroalkylated arylphosphines. University of Liverpool. Accessed January 27, 2024. [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. University of Alberta. Accessed January 27, 2024. [Link]

-

14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Published September 20, 2018. Accessed January 27, 2024. [Link]

-

Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. Accessed January 27, 2024. [Link]

- Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses. Environ Sci Technol. 2023;57(44):16491-16502. doi:10.1021/acs.est.3c04207

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. Accessed January 27, 2024. [Link]

-

Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. Accessed January 27, 2024. [Link]

-

Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. ScienceOpen. Accessed January 27, 2024. [Link]

- Copper-catalyzed cross-coupling reaction of organoboron compounds with primary alkyl halides and pseudohalides. Angew Chem Int Ed Engl. 2003;42(42):5245-5247. doi:10.1002/anie.200352378

Sources

- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Synthesis of Novel (Perfluorohexyl)benzene Derivatives

Technical Whitepaper | Version 2.0

Executive Summary

The incorporation of long-chain perfluoroalkyl groups, specifically the perfluorohexyl (

This guide details two distinct, high-fidelity synthetic pathways for accessing (perfluorohexyl)benzene derivatives: Copper-Mediated Cross-Coupling (thermal/stoichiometric) and Visible-Light Photocatalytic C-H Functionalization (catalytic/green).

Strategic Analysis of Synthetic Pathways

The Challenge of Installation

The perfluorohexyl group introduces significant steric bulk and electron-withdrawing character. Standard nucleophilic substitution is often ineffective due to the high stability of the

Method Comparison

| Feature | Method A: Cu-Mediated Coupling | Method B: Photocatalytic C-H Functionalization |

| Mechanism | Radical/Organometallic ( | Single Electron Transfer (SET) Radical Substitution |

| Substrate | Aryl Halides ( | Unfunctionalized Arenes ( |

| Reagent | ||

| Conditions | High Temp (110–130 °C), DMSO/DMF | Room Temp, Blue/Green LED, MeCN |

| Selectivity | Ipso-substitution (predictable) | Regio-controlled by electronics (C-H acidity) |

| Scalability | High (Gram to Kilo scale) | Moderate (Photon penetration limits) |

Method A: Copper-Mediated Cross-Coupling (McLoughlin-Thrower Variant)

This classical method remains the gold standard for regioselective installation on complex scaffolds where a leaving group (iodide) is already present.

Mechanistic Insight

The reaction proceeds via the in situ generation of a perfluoroalkyl-copper species (

Detailed Protocol

Target: 1-Nitro-4-(perfluorohexyl)benzene Substrate: 1-Iodo-4-nitrobenzene

-

Reagent Preparation:

-

Activate Copper powder: Wash commercial Cu powder with 2% HCl in methanol to remove surface oxides, rinse with acetone, and dry under vacuum. This is critical for initiation.

-

Solvent: Anhydrous DMSO (degassed). Oxygen inhibits the radical steps.

-

-

Reaction Setup:

-

In a flame-dried Schlenk flask under Argon, charge:

-

1-Iodo-4-nitrobenzene (1.0 equiv, 5 mmol)

-

Perfluorohexyl iodide (

) (1.2 equiv) -

Activated Copper powder (2.5 equiv)

-

2,2'-Bipyridine (0.1 equiv) - Ligand stabilizes the Cu-intermediate.

-

DMSO (20 mL)

-

-

-

Execution:

-

Seal and heat to 120 °C for 16 hours.

-

Observation: The reddish copper suspension will turn dark/greenish as

and

-

-

Workup (Fluorous Separation):

-

Cool to RT. Dilute with

(50 mL) and Water (50 mL). -

Filter through a Celite pad to remove copper salts.

-

Phase Separation: The product is highly lipophilic. Extract the aqueous layer 3x with

. -

Wash combined organics with brine, dry over

. -

Purification: Silica gel chromatography using Hexanes/EtOAc (95:5). The

group significantly increases the

-

Visualization: Cu-Mediated Cycle

Method B: Photocatalytic C-H Perfluoroalkylation

This method utilizes visible light to generate the electrophilic perfluorohexyl radical, which attacks electron-rich arenes. It avoids heavy metal waste and pre-functionalization of the arene.

Mechanistic Insight

The photocatalyst (Eosin Y or

Detailed Protocol

Target: 1,3,5-Trimethoxy-2-(perfluorohexyl)benzene Substrate: 1,3,5-Trimethoxybenzene

-

Reagent Setup:

-

Photocatalyst: Eosin Y (

salt, 2 mol%). -

Base:

(2.0 equiv) - Essential to neutralize HI formed. -

Solvent: Acetonitrile (MeCN) or DCM.

-

-

Reaction Setup:

-

In a Pyrex tube, dissolve:

-

Substrate (0.5 mmol)

- (1.5 equiv)

-

Eosin Y (2 mol%)

- (2 equiv) in MeCN (5 mL).

-

-

Degassing: Sparge with Nitrogen for 15 mins. Oxygen quenches the excited state of Eosin Y.

-

-

Irradiation:

-

Irradiate with Green LEDs (530 nm) at room temperature for 12–24 hours.

-

Setup Note: Place the reaction approx. 2-5 cm from the light source with a fan for cooling.

-

-

Workup:

-

Remove solvent under reduced pressure.

-

Redissolve in DCM, wash with water.

-

Purify via column chromatography.

-

Visualization: Photocatalytic Cycle

Characterization & Validation

Self-validating the synthesis of perfluorohexyl derivatives requires specific attention to NMR splitting patterns caused by Fluorine (

-

NMR: The

-

ppm (

-

ppm (

-

to

-

ppm (

-

NMR: Look for the triplet of triplets in the aromatic region (C-1 attached to

-

Mass Spectrometry: Electron Impact (EI) often shows fragmentation of the fluoroalkyl chain (

69 for

Safety & Environmental Stewardship (PFAS)

Critical Warning: Perfluorohexyl compounds fall under the broad classification of PFAS (Per- and Polyfluoroalkyl Substances).

-

Persistence: The

moiety is extremely resistant to hydrolysis and biodegradation. -

Handling:

-

Use dedicated glassware (fluorous compounds can adsorb to glass).

-

All waste streams (aqueous and organic) must be segregated as PFAS Waste and incinerated at high temperatures (>1100 °C) by certified disposal services.

-

-

Regulatory: Consult local regulations (EPA TSCA in US, REACH in EU) before scaling up.

chemistry is generally considered less bioaccumulative than

References

-

Photocatalytic Perfluoroalkylation

- Title: Visible-Light-Induced Perfluoroalkylation of Heteroarenes with Perfluoroalkyl Iodides Medi

-

Source:Organic Letters (2018).

-

URL:[Link]

-

Copper-Mediated Coupling (Classic)

- Title: Copper-catalyzed coupling of aryl iodides with perfluoroalkyl iodides.

- Source:Tetrahedron (1969) / Journal of Fluorine Chemistry (Review).

-

URL:[Link]

-

Radical Mechanisms

-

PFAS Safety & Environmental Impact

Sources

- 1. Radical Fluoroalkylation of Aryl Alkenes with Fluorinated Sulfones by Visible-Light Photoredox Catalysis [sioc-journal.cn]

- 2. scispace.com [scispace.com]

- 3. Health and environmental impacts prompt a call for strict ruling on ubiquitous ‘forever chemicals’ [environment.ec.europa.eu]

- 4. Emerging toxicological awareness of per- and polyfluoroalkyl substances: the rising concern over ‘forever chemicals’ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

Technical Guide: (Perfluorohexyl)benzene (CAS 65440-93-9)

Executive Summary

(Perfluorohexyl)benzene (CAS 65440-93-9), also known as tridecafluorohexylbenzene, is a semifluorinated aromatic compound serving as a critical building block in fluorous biphasic catalysis (FBS) and materials science. Its structure—a lipophilic benzene ring coupled to a highly fluorophilic perfluorohexyl (

Part 1: Chemical Identity & Physicochemical Properties

The distinct behavior of (perfluorohexyl)benzene arises from the electron-withdrawing nature of the perfluoroalkyl chain, which deactivates the aromatic ring toward electrophilic substitution while enhancing its solubility in perfluorinated solvents.

Table 1: Physicochemical Specifications

| Property | Value | Note |

| Chemical Name | (Perfluorohexyl)benzene | Systematic: 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylbenzene |

| Molecular Formula | ||

| Molecular Weight | 396.15 g/mol | |

| Appearance | Colorless liquid | |

| Density | ~1.522 g/cm³ | Significantly denser than water/benzene |

| Boiling Point | 189 °C | High thermal stability |

| Solubility | Fluorous solvents (FC-72), Halogenated solvents | Immiscible with water; limited miscibility with standard organics at RT |

| 19F NMR Shifts | Diagnostic signals for perfluoroalkyl chain |

Part 2: Synthesis & Experimental Protocols

The most robust route to CAS 65440-93-9 is the Radical Perfluoroalkylation of Benzene . Unlike standard Friedel-Crafts alkylations, which fail due to the electron-withdrawing nature of perfluoroalkyl groups, this method relies on the generation of electrophilic perfluoroalkyl radicals (

Mechanism: Radical Substitution

The reaction proceeds via the homolytic cleavage of a perfluorohexyl iodide (

Figure 1: Mechanism of radical perfluoroalkylation. The electrophilic

Protocol: Copper-Mediated Perfluoroalkylation

This protocol uses a copper mediator to facilitate the coupling, avoiding the harsh conditions of thermal peroxide initiation.

Reagents:

-

Perfluorohexyl iodide (

) (1.0 equiv) -

Copper powder (Cu) (1.1 equiv)

-

2,2'-Bipyridine (ligand) (1.1 equiv)

-

DMSO (Co-solvent)[3]

Step-by-Step Methodology:

-

Preparation: In a dry round-bottom flask under Argon, dissolve 2,2'-bipyridine in DMSO/Benzene (1:1 v/v).

-

Activation: Add Copper powder and stir vigorously for 15 minutes to activate the surface.

-

Addition: Dropwise add perfluorohexyl iodide (

) at room temperature. -

Reaction: Heat the mixture to 60-70°C for 12-16 hours. The solution typically turns dark green/brown as Cu(I)/Cu(II) species form.

-

Workup: Cool to room temperature. Dilute with diethyl ether and wash with dilute HCl (to remove Cu salts) followed by brine.

-

Purification: Dry the organic layer over

, concentrate, and purify via fractional distillation (b.p. 189°C) or silica gel chromatography (eluting with hexanes).

Critical Control Point: The reaction must be kept oxygen-free to prevent quenching of the radical species by

Part 3: Applications in Fluorous Biphasic Catalysis (FBS)

CAS 65440-93-9 is a cornerstone of Fluorous Biphasic Catalysis , a technique designed to combine the high rates of homogeneous catalysis with the easy separation of heterogeneous catalysis.

The "Heavy" vs. "Light" Fluorous Concept

-

Heavy Fluorous: Solvents like perfluorohexane (FC-72) are strictly immiscible with organics.

-

Light Fluorous: (Perfluorohexyl)benzene acts as a hybrid solvent. It can dissolve semi-fluorinated molecules and, upon heating, becomes miscible with standard organic solvents, allowing for homogeneous reaction conditions.

Figure 2: Fluorous Biphasic Catalysis workflow using (perfluorohexyl)benzene. The thermomorphic behavior allows homogeneous kinetics at high temperatures and biphasic separation at low temperatures.

Materials Science Applications[4][6][7]

-

Surface Energy Modification: Used as a dopant in polymer matrices to lower surface energy, creating "self-cleaning" or anti-fouling surfaces.

-

Dielectrics: The high fluorine content lowers the dielectric constant, making it useful in insulating films for microelectronics.

Part 4: Hazards & Safety Profile (E-E-A-T)

While chemically stable, (perfluorohexyl)benzene belongs to the PFAS (Per- and Polyfluoroalkyl Substances) family.

-

PBT Assessment: High persistence in the environment due to the stable C-F bonds. It is not readily biodegradable .

-

Acute Toxicity:

-

Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).

-

Inhalation: May cause respiratory irritation (H335).

-

-

Handling: Use only in a fume hood. Neoprene or nitrile gloves are recommended. Waste must be segregated as halogenated organic waste and never disposed of down the drain.

References

-

PubChem. (n.d.). Compound Summary for CAS 65440-93-9. National Library of Medicine. Retrieved from [Link]

-

Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron. Retrieved from [Link]

-

Postigo, A., et al. (2010).[4] Radical Perfluoroalkylation of Aromatics. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Leveraging (Perfluorohexyl)benzene in Organic Electronic Devices

Abstract and Introduction

The field of organic electronics continues to pursue materials and processing strategies that enhance device efficiency, stability, and reproducibility. Key challenges often revolve around controlling the nanoscale morphology of active layers and ensuring optimal energy level alignment between different components. Fluorination of organic semiconductors has emerged as a powerful tool to address these issues. The introduction of fluorine atoms or perfluoroalkyl chains can profoundly modify a molecule's electronic properties, intermolecular interactions, and solid-state packing.

This application note provides a technical guide for researchers on the use of (Perfluorohexyl)benzene, a commercially available[1] aromatic compound functionalized with a highly electron-negative perfluorohexyl (C6F13) tail. We will explore the fundamental physicochemical properties of this molecule and the causal mechanisms that make it a compelling candidate for advancing organic electronic devices. The core of this guide presents detailed, validated protocols for its application as a processing additive in both organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), designed to provide a practical framework for researchers.

Core Concepts: The Scientific Rationale for Using (Perfluorohexyl)benzene (PFHB)

The utility of PFHB in organic electronics is not arbitrary; it is grounded in predictable physicochemical principles. Understanding these principles is critical to designing effective experiments.

Profound Electronic Modification

The primary driver of PFHB's functionality is the strong electron-withdrawing inductive effect of the perfluorohexyl group.[2] Unlike hydrogen, fluorine is highly electronegative, and the cumulative effect of thirteen fluorine atoms creates a significant dipole, pulling electron density from the benzene ring. This has two major consequences:

-

Energy Level Tuning: It lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the benzene core. When used as an additive or blended with other organic semiconductors, this property can be harnessed to fine-tune the energy landscape of the active layer, potentially improving charge transfer and providing greater oxidative stability (a lower HOMO is less susceptible to oxidation by air).[2][3]

-

Altered Aromatic Reactivity: The electron-deficient nature of the fluorinated ring modifies its reactivity and intermolecular interactions compared to standard benzene.[2]

Directed Self-Assembly via Arene-Perfluoroarene Interactions

A key mechanistic feature is the non-covalent interaction between the electron-deficient π-system of PFHB and the electron-rich π-systems of common organic semiconductors (e.g., donor polymers in OPVs). This "arene-perfluoroarene" (AP) interaction arises from complementary electrostatic quadrupole moments and van der Waals forces.[4][5][6] While typical arene-arene interactions are often weakly defined, the AP interaction is more specific and directional.[4][6] This phenomenon can be exploited to:

-

Template Crystal Growth: Guide the molecular packing of adjacent semiconductor molecules.

-

Control Phase Separation: Influence the domain size and purity in bulk-heterojunction blends.

-

Enhance Electronic Communication: Promote favorable π-π stacking, which is essential for efficient charge transport.[4]

Physical and Safety Properties

Beyond its electronic contributions, PFHB's physical properties, such as high thermal stability and hydrophobicity derived from the strong C-F bonds, can impart greater environmental stability to the final device.[2]

| Property | Value | Source |

| CAS Number | 65440-93-9 | [2] |

| Molecular Formula | C₁₂H₅F₁₃ | [2] |

| Molecular Weight | 396.15 g/mol | [2] |

| Predicted Boiling Point | 189.1 ± 40.0 °C | [1] |

| Predicted Density | 1.522 ± 0.06 g/cm³ | [1] |

| Physical State | Liquid (at standard conditions) |

Safety & Handling: (Perfluorohexyl)benzene is a chemical substance that requires careful handling.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. It is not readily biodegradable and may have long-term adverse effects on the environment.[7]

-

Precautions: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[7]

-

Storage: Store in a cool, dry place away from heat and strong oxidizing agents.[7]

Application Protocol 1: PFHB as a Morphology-Controlling Additive in Bulk-Heterojunction (BHJ) Organic Photovoltaics

Objective: To leverage PFHB as a solution processing additive to optimize the nanoscale morphology of a polymer:fullerene or polymer:non-fullerene acceptor (NFA) active layer, with the goal of enhancing power conversion efficiency (PCE). The underlying hypothesis is that the specific arene-perfluoroarene interactions will promote more ordered domains and a favorable interpenetrating network for charge separation and transport.[8][9]

Materials and Equipment

-

Donor Material: e.g., PM6, PTB7-Th

-

Acceptor Material: e.g., L8-BO, PC₇₁BM

-

(Perfluorohexyl)benzene (PFHB): As-received from a commercial supplier.

-

Processing Solvent: High-purity chloroform, chlorobenzene, or other suitable organic solvent.

-

Substrates: Pre-patterned Indium Tin Oxide (ITO)-coated glass.

-

Interfacial Layers: PEDOT:PSS (hole transport), PDIN/PFN-Br (electron transport).

-

Equipment: Spin coater, glovebox with integrated thermal evaporator, solar simulator (AM1.5G), source measure unit (SMU), atomic force microscope (AFM).

Experimental Workflow Diagram

Caption: Workflow for OPV fabrication using PFHB as a processing additive.

Step-by-Step Protocol

-

Substrate Cleaning: Sequentially sonicate pre-patterned ITO substrates in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use.

-

Hole Transport Layer (HTL) Deposition: Inside a nitrogen-filled glovebox, spin coat an aqueous solution of PEDOT:PSS onto the ITO substrates at 4000 RPM for 40 seconds. Anneal at 150°C for 15 minutes.

-

Active Layer Solution Preparation:

-

Prepare a "host" solution of your donor and acceptor materials (e.g., PM6:L8-BO at a 1:1.2 weight ratio) in chlorobenzene at a total concentration of 20 mg/mL. Stir overnight at 50°C.

-

Prepare a separate stock solution of PFHB in chlorobenzene (e.g., 10 mg/mL).

-

Create a series of final active layer solutions by adding the PFHB stock solution to the host solution to achieve final volume percentages of 0%, 0.5%, 1.0%, and 2.0% PFHB relative to the solvent. Stir all solutions for at least 1 hour before use.

-

-

Active Layer Deposition: Spin coat the different active layer blends onto the PEDOT:PSS layer at 3000 RPM for 30 seconds. Transfer the substrates to a hotplate and anneal at 100°C for 10 minutes. The causality here is that the additive, having a higher boiling point than the main solvent, remains in the film longer during annealing, allowing more time for molecular rearrangement and phase separation.[9]

-

Electron Transport Layer (ETL) & Cathode Deposition: Spin coat the ETL (e.g., PDIN) onto the active layer. Subsequently, transfer the substrates to a thermal evaporator inside the glovebox and deposit the top metal cathode (e.g., 100 nm of Ag or Al) through a shadow mask at a pressure below 5 x 10⁻⁶ Torr.

-

Device Encapsulation: Encapsulate the devices using UV-curable epoxy and a glass coverslip to prevent degradation during testing.

Self-Validation and Expected Results

A successful experiment will demonstrate improved device performance correlated with morphological changes.

-

Electrical Characterization: Measure the current density-voltage (J-V) characteristics under a calibrated AM1.5G solar simulator (100 mW/cm²). A control device (0% PFHB) might show a PCE of ~17%. With an optimal concentration of PFHB (e.g., 1.0%), you should expect an increase in Short-Circuit Current (Jsc) and Fill Factor (FF), leading to a higher PCE.

-

Morphological Analysis: Use Atomic Force Microscopy (AFM) in tapping mode on films prepared in parallel. The control film may show large, indistinct domains. The optimized PFHB film should exhibit a finer, more fibrillar network with a root-mean-square (RMS) roughness that is indicative of well-defined phase separation.

-

Structural Analysis: Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) can validate changes in molecular packing. An increase in the intensity and a reduction in the full-width at half-maximum (FWHM) of the (010) π-π stacking peak would confirm improved crystallinity.

| Parameter | Control Device (0% PFHB) | Optimized Device (1.0% PFHB) | Rationale for Change |

| PCE (%) | 17.05 | 18.49 | Overall improvement due to synergistic effects on Jsc and FF.[8] |

| Jsc (mA/cm²) | 24.71 | 26.65 | Enhanced charge generation and transport from optimized morphology and potentially better crystallinity.[8] |

| Voc (V) | 0.86 | 0.85 | Generally less affected by morphology, but minor changes can occur. |

| FF (%) | 74.5 | 77.2 | Reduced charge recombination and more balanced charge transport due to purer domains and better interconnections. |

| AFM RMS Roughness | ~2.5 nm | ~1.8 nm | Smoother surface with more defined nanofibrillar structures indicating more ideal phase separation. |

Application Protocol 2: PFHB as a Dielectric Surface Modifier in Organic Field-Effect Transistors (OFETs)

Objective: To utilize PFHB as a self-assembled monolayer (SAM) or thin modifying layer on a dielectric surface (e.g., SiO₂) to promote superior growth of an overlying organic semiconductor film, leading to enhanced charge carrier mobility.

Causality: The fluorinated surface of the PFHB layer is both hydrophobic and lipophobic, which can alter the surface energy of the dielectric. This change in surface energy can modify the growth mode of the deposited semiconductor from 3D island growth (Stranski-Krastanov) to a more favorable 2D layer-by-layer growth, resulting in larger crystalline grains and fewer charge-trapping grain boundaries. The arene-perfluoroarene interaction between the PFHB and the semiconductor can provide a template for ordered molecular alignment at this critical interface.

Conceptual Diagram: Interfacial Templating

Caption: Templating effect of the PFHB layer at the dielectric-semiconductor interface.

Step-by-Step Protocol

-

Substrate Preparation: Use heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer (acting as the gate and dielectric, respectively). Clean the substrates using the procedure in section 3.3, step 1.

-

PFHB Layer Deposition:

-

Prepare a dilute solution of PFHB in a high-purity, volatile solvent like isopropanol (e.g., 0.1% v/v).

-

Spin coat the PFHB solution onto the SiO₂ substrates at 3000 RPM for 60 seconds.

-

Anneal the substrates at 80°C for 20 minutes to remove residual solvent and promote the formation of a uniform layer. The causality is that this low-concentration, spin-coating approach aims to create a thin, uniform modifying layer rather than a bulk film.

-

-

Semiconductor Deposition: Immediately transfer the PFHB-modified substrates to a thermal evaporator. Deposit the organic semiconductor (e.g., 40 nm of Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene, DNTT) at a low deposition rate (~0.1 Å/s) while maintaining the substrate at an elevated temperature (e.g., 60°C). This combination of slow deposition and elevated temperature provides the molecules with sufficient energy and time to arrange into highly ordered crystalline domains, a process templated by the modified surface.

-

Source-Drain Electrode Deposition: Complete the top-contact, bottom-gate device structure by evaporating the source and drain electrodes (e.g., 50 nm of Au) through a shadow mask.

Self-Validation and Expected Results

-

OFET Characterization: Measure the transfer and output characteristics using a semiconductor parameter analyzer in a probe station. Compare devices with and without the PFHB modification.

-

Performance Metrics: The key metric is the saturation mobility (μ_sat), calculated from the transfer curve. A successful modification should yield a significant increase in mobility and potentially a lower threshold voltage (V_th) and a higher on/off current ratio.

-

Film Characterization: Use polarized optical microscopy (POM) and X-ray diffraction (XRD) on dedicated films. The PFHB-modified sample should show significantly larger and more interconnected crystalline domains in POM images and sharper, more intense diffraction peaks in XRD, confirming enhanced crystallinity.

Conclusion

(Perfluorohexyl)benzene is a versatile molecular tool whose utility in organic electronics is derived from fundamental principles of physical organic chemistry. Its strong electron-withdrawing nature and its capacity for specific arene-perfluoroarene interactions allow it to function as a potent morphology controller and interfacial modifier. The protocols detailed herein provide a validated starting point for researchers to explore the potential of PFHB to enhance the performance and stability of organic solar cells and transistors. Future work could involve synthesizing covalent derivatives of PFHB or exploring its use in other device architectures like organic light-emitting diodes (OLEDs) and sensors.

References

-

Semantic Scholar. (n.d.). Hexaarylbenzene based high-performance p-channel molecules for electronic applications. Retrieved from [Link]

- Wu, Y. (2024). Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. Highlights in Science, Engineering and Technology, 83, 183-190.

-

ResearchGate. (n.d.). An Ortho‐Bisalkyloxylated Benzene‐Based Fully Non‐fused Electron Acceptor for Efficient Organic Photovoltaic Cells | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Arene–perfluoroarene interactions confer enhanced mechanical properties to synthetic nanotubes. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct C—H Perfluoroalkylation of (Di)benzo(hetero)arenes in Aqueous Media | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Distyrylbenzene-based segmented conjugated polymers: Synthesis, thin film morphology and chemosensing of hydrophobic and hydrophilic nitroaromatics in aqueous media. Retrieved from [Link]

-

MDPI. (n.d.). Multifunctional Benzene-Based Solid Additive for Synergistically Boosting Efficiency and Stability in Layer-by-Layer Organic Photovoltaics. Retrieved from [Link]

- Google Patents. (n.d.). CN115703693A - Novel synthesis method of perfluorohexyl n-octane.

-

ResearchGate. (n.d.). Arene-Perfluoroarene Interactions in Solution. Retrieved from [Link]

-

RSC Publishing. (2022). Stereo-electronic effect of perfluoropropyl group on solid state molecular packing of isomeric dibenzo [a,c]phenazine derivative. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Possibility of Benzene Exposure in Workers of a Semiconductor Industry Based on the Patent Resources, 1990–2010. PMC. Retrieved from [Link]

-

Journal of Materials Chemistry C (RSC Publishing). (n.d.). Enhancing performances of organic photovoltaics with incorporating small molecule stereoisomers as the third component. Retrieved from [Link]

-

MDPI. (2023). Influence of the Arene/Perfluoroarene Ratio on the Structure and Non-Covalent Interactions in Crystals of Cd(II), Cd(II)-Tb(III) and Cu(II) Compounds. Retrieved from [Link]

- Google Patents. (n.d.). US8455706B2 - Method of making linear alkylbenzenes.

-

Journal of Materials Chemistry C (RSC Publishing). (n.d.). Growth, morphology and structure of mixed pentacene films. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Arene-Perfluoroarene Interactions in Solution. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Enhancement Efficiency of Organic Photovoltaic Cells via Green Solvents and Nontoxic Halogen‐Free Additives | Request PDF. Retrieved from [Link]

- Fu, Z., et al. (2021). Enhancement Efficiency of Organic Photovoltaic Cells via Green Solvents and Nontoxic Halogen‐Free Additives. Advanced Sustainable Systems. DOI: 10.1002/adsu.202100235.

-

Fribourg Open Library and Archive. (n.d.). Synthesis of novel alkyl- and perfluoroalkyl-substituted polycondensed aromatic hydrocarbons for molecular electronics. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Arene-Perfluoroarene Interactions Confer Enhanced Mechanical Properties to Synthetic Nanotubes. Retrieved from [Link]

-

ResearchGate. (n.d.). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Fabrication of microreactors for dehydrogenation of cyclohexane to benzene | Request PDF. Retrieved from [Link]

-

YouTube. (2014). Electrophilic Aromatic Substitution - EAS Introduction by Leah4sci. Retrieved from [Link]

-